Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)-
Description
However, the evidence predominantly covers 1-(1-piperidinyl)cyclohexanecarbonitrile (CAS 3867-15-0), a structurally related compound. This article will focus on the latter due to data availability.
1-(1-Piperidinyl)cyclohexanecarbonitrile is a nitrile-functionalized cyclohexane derivative with a piperidine substituent. Key characteristics include:
- Molecular Formula: C₁₂H₂₀N₂ .
- Molecular Weight: 192.3 g/mol .
- Synonyms: PCC, Piperidinocyclohexanecarbonitrile, NSC 97072 .
- Physical State: Crystalline solid with ≥95% purity .
- Stability: Stable for ≥5 years at -20°C .
- Applications: Primarily used in research settings, including organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
1-pyrrolidin-1-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-10-11(6-2-1-3-7-11)13-8-4-5-9-13/h1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFONNRLSLNCPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177459 | |
| Record name | Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22912-25-0 | |
| Record name | 1-Pyrrolidinocyclohexanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022912250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PYRROLIDINOCYCLOHEXANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V9NIP0CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with pyrrolidine in the presence of a cyanide source such as sodium cyanide or potassium cyanide. The reaction typically occurs under reflux conditions and requires a suitable solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexylamines .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Recent studies have demonstrated that derivatives of cyclohexanecarbonitrile exhibit promising antidiabetic properties. For instance, certain analogues synthesized from this compound showed effective inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In a study, compounds derived from cyclohexanecarbonitrile were evaluated for their DPP-4 inhibitory activity and were found to significantly reduce serum glucose levels in diabetic mice compared to the reference drug vildagliptin .
Binding Affinity Studies
Molecular docking studies have indicated that these compounds possess good binding affinity at the DPP-4 active site, suggesting their potential as therapeutic agents for type 2 diabetes management. The binding affinities of specific derivatives were quantitatively assessed, showing values that favor their use as effective inhibitors .
Organic Synthesis
Reactivity in Cross-Coupling Reactions
Cyclohexanecarbonitrile has been utilized as a model substrate in rhodium-catalyzed direct ortho-arylation reactions. This application highlights its role in synthesizing complex organic molecules through cross-coupling techniques involving arylboron reagents. Such methodologies are crucial for developing pharmaceuticals and agrochemicals .
Synthesis of Asymmetric Compounds
The compound has also been employed in synthesizing asymmetric C-magnesiated nitriles via Grignard reagent reactions. This approach allows for the formation of chiral centers, which are essential in pharmaceutical development due to their influence on biological activity and efficacy .
Industrial Applications
Chemical Manufacturing
The synthesis of cyclohexanecarbonitrile derivatives is integral to producing various chemical intermediates used in industrial applications. A patented process outlines the preparation of these compounds from carboxylic acids or esters through reaction with ammonia or amines, emphasizing their utility in large-scale chemical manufacturing processes .
Case Studies
Mechanism of Action
The mechanism by which cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Diversity: Piperidinyl vs. Pyrrolidinyl: While the piperidinyl group (6-membered ring) is well-documented, the evidence lacks data on pyrrolidinyl (5-membered ring) analogs. Aromatic vs. Aliphatic Substituents: Phenylamino derivatives (e.g., 1d) introduce aromaticity, which may enhance UV activity or alter solubility compared to aliphatic piperidinyl groups .
Synthetic Yields: Phenylamino derivatives (1d, 1e, 1f) show yields of 75–84.5%, suggesting efficient synthesis routes for aromatic analogs . Data for the piperidinyl compound’s synthesis are unavailable.
Physical Stability: The piperidinyl compound demonstrates exceptional stability (≥5 years at -20°C), making it suitable for long-term storage in research .
Research Implications
- Reactivity : The piperidinyl group’s electron-donating nature may enhance nucleophilic substitution reactions compared to electron-withdrawing substituents like fluorophenyl .
- Pharmacological Potential: Pyrido-benzimidazole derivatives (e.g., ) exhibit structural complexity that may favor biological activity, whereas the piperidinyl compound’s simpler structure is more suited to mechanistic studies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(1-pyrrolidinyl)cyclohexanecarbonitrile?
The compound is typically synthesized via nucleophilic substitution of a cyclohexanecarbonitrile derivative with pyrrolidine. Key steps include:
- Reacting 1-chlorocyclohexanecarbonitrile (or analogous electrophiles) with pyrrolidine in an aprotic solvent (e.g., THF or DCM) under reflux.
- Using a base (e.g., K₂CO₃ or Et₃N) to deprotonate the amine and drive the reaction.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Reaction progress is monitored by TLC or GC-MS. Side products, such as dimerized amines, are minimized by controlling stoichiometry and reaction time .
Q. How is the compound characterized using spectroscopic techniques?
A multi-technique approach ensures structural confirmation:
- NMR :
- ¹H NMR : Pyrrolidine protons appear as multiplets (δ 2.5–3.0 ppm), cyclohexane protons as complex splitting (δ 1.2–2.2 ppm), and the nitrile group as no direct proton signal.
- ¹³C NMR : Nitrile carbon at ~120 ppm, pyrrolidine carbons at 45–50 ppm, and cyclohexane carbons at 20–35 ppm.
- IR : Strong absorption band near 2240 cm⁻¹ (C≡N stretch).
- GC-MS : Molecular ion peak at m/z 178 (C₁₁H₁₆N₂) with fragmentation patterns reflecting cyclohexane and pyrrolidine moieties .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Acute toxicity (oral, dermal, inhalation) is categorized as Category 4 (harmful). Use fume hoods and PPE (gloves, lab coat, goggles).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption.
- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine substituent influence the compound’s reactivity?
The pyrrolidine ring’s conformational flexibility affects nucleophilicity and steric hindrance:
- Chair conformations in cyclohexane may orient pyrrolidine axial or equatorial, altering reaction pathways (e.g., with electrophiles).
- Computational studies (DFT at B3LYP/6-31G* level) predict energy barriers for ring flipping. Experimental validation via VT-NMR (variable temperature) can resolve dynamic stereochemistry .
Q. What strategies resolve contradictory data in chromatographic purity assessments?
Discrepancies in HPLC/GC-MS purity often arise from:
- Co-elution of isomers : Use chiral columns or derivatization (e.g., Mosher’s reagent) to separate enantiomers.
- Degradation products : Conduct stability studies under varying pH, temperature, and light exposure.
- Validation : Cross-check with orthogonal methods (e.g., NMR integration vs. LC-MS peak area) .
Q. How is computational modeling applied to predict the compound’s physicochemical properties?
- Solubility : Predicted via COSMO-RS using solvent descriptors (e.g., logP calculated as ~1.8).
- pKa : Estimated at ~3.5 (nitrile group) using MarvinSketch or ACD/Percepta.
- Conformational analysis : Molecular dynamics simulations (AMBER/GAFF force field) model interactions in biological matrices .
Methodological Guidance for Contradictory Findings
Q. How to address inconsistencies in reported biological activity?
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- Metabolite Interference : Use isotopically labeled analogs (¹⁴C/³H) to track degradation.
- Dose-Response Curves : Validate with orthogonal assays (e.g., fluorescence vs. luminescence) .
Natural Product Research
Q. What protocols isolate 1-(1-pyrrolidinyl)cyclohexanecarbonitrile from natural sources?
- Extraction : Supercritical CO₂ or methanol/chloroform from seaweed (Hypnea spp.).
- Purification : Fractional crystallization or preparative HPLC (C18 column, acetonitrile/water).
- Identification : Match retention times (GC-MS) and spectral data with synthetic standards .
Advanced Synthetic Challenges
Q. How to optimize regioselectivity in derivatives of this compound?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrrolidine) to steer functionalization.
- Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki/Miyaura) for aryl substitutions at the cyclohexane ring.
- Kinetic Control : Low-temperature reactions favor less thermodynamically stable products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
